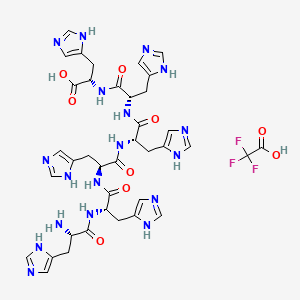

Hexa-His TFA

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C38H45F3N18O9 |

|---|---|

Peso molecular |

954.9 g/mol |

Nombre IUPAC |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C36H44N18O7.C2HF3O2/c37-25(1-19-7-38-13-44-19)31(55)50-26(2-20-8-39-14-45-20)32(56)51-27(3-21-9-40-15-46-21)33(57)52-28(4-22-10-41-16-47-22)34(58)53-29(5-23-11-42-17-48-23)35(59)54-30(36(60)61)6-24-12-43-18-49-24;3-2(4,5)1(6)7/h7-18,25-30H,1-6,37H2,(H,38,44)(H,39,45)(H,40,46)(H,41,47)(H,42,48)(H,43,49)(H,50,55)(H,51,56)(H,52,57)(H,53,58)(H,54,59)(H,60,61);(H,6,7)/t25-,26-,27-,28-,29-,30-;/m0./s1 |

Clave InChI |

MAXXJEOKEOXUTK-FLQHCAAPSA-N |

SMILES isomérico |

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC5=CN=CN5)C(=O)N[C@@H](CC6=CN=CN6)C(=O)O)N.C(=O)(C(F)(F)F)O |

SMILES canónico |

C1=C(NC=N1)CC(C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC5=CN=CN5)C(=O)NC(CC6=CN=CN6)C(=O)O)N.C(=O)(C(F)(F)F)O |

Origen del producto |

United States |

Foundational & Exploratory

The Indispensable Role of the Hexa-His Tag in Protein Research: A Technical Guide

The Hexa-histidine tag (6xHis-tag) has become a cornerstone of modern protein research, drug development, and biotechnology. This small, uncharged peptide, consisting of six or more consecutive histidine residues, is genetically engineered onto the N- or C-terminus of a recombinant protein. Its primary function is to serve as a high-affinity binding site for immobilized metal ions, facilitating a powerful and widely used purification method known as Immobilized Metal Affinity Chromatography (IMAC). This technical guide provides an in-depth exploration of the Hexa-His tag, its mechanism of action, and its applications, complete with detailed experimental protocols for researchers, scientists, and drug development professionals.

Core Principle: The Chemistry of Histidine-Metal Ion Interaction

The utility of the Hexa-His tag is rooted in the chemical properties of the imidazole (B134444) side chain of histidine. Under near-neutral pH conditions (typically pH 7.5-8.0), the nitrogen atoms in the imidazole ring can readily donate lone-pair electrons to form coordinate bonds with divalent transition metal cations.[1][2] This chelation effect is the basis for the specific and reversible interaction between a His-tagged protein and a chromatography resin functionalized with metal ions, most commonly Nickel (Ni²⁺) or Cobalt (Co²⁺).[2][3]

The process of purifying a His-tagged protein using IMAC can be summarized in three key steps:

-

Binding: The crude cell lysate containing the His-tagged protein is passed over the IMAC resin. The His-tag specifically binds to the immobilized metal ions, while the majority of host cell proteins, which lack this affinity, flow through the column.

-

Washing: The resin is washed with a buffer containing a low concentration of a competitive agent, typically imidazole (20-40 mM), to remove non-specifically bound proteins.[4]

-

Elution: The purified His-tagged protein is displaced from the resin by introducing a high concentration of imidazole (typically 250-500 mM) or by lowering the pH to protonate the histidine residues, thus disrupting the metal chelation.[5][6]

Quantitative Comparison of Common IMAC Resins

The choice of metal ion and chelating ligand significantly impacts the purity and yield of the purified protein. Nickel-NTA (Nitrilotriacetic acid) and Cobalt-TALON (a proprietary cobalt-based resin) are the most common choices.

| Parameter | Ni-NTA | Co-TALON | Key Considerations |

| Binding Capacity | Higher (e.g., up to 40 mg/mL) | Lower (e.g., 5-15 mg/mL)[7] | Ni-NTA is often preferred for high-yield applications.[3] |

| Specificity | Good | Higher | Cobalt ions have a higher selectivity for the His-tag, resulting in lower non-specific binding and higher purity.[2][6][7][8] |

| Typical Purity | >80% (often >95% in a single step)[1][9] | Generally higher than Ni-NTA | For applications requiring very high purity, such as crystallography, Co-TALON is often the preferred choice.[2] |

| Binding Affinity | Stronger | Weaker | The weaker interaction with cobalt allows for elution with lower concentrations of imidazole, which can be beneficial for protein stability.[8] |

| Typical Yield | High | Moderate to High | The higher binding capacity of Ni-NTA often translates to a higher overall yield. |

Note: The binding capacity and purity can be highly dependent on the specific protein, expression levels, and the host expression system.

Experimental Protocols

Cloning of a Gene of Interest into a His-Tag Expression Vector (e.g., pET Vector)

This protocol outlines the steps to insert a target gene into a pET vector for expression with an N-terminal Hexa-His tag in E. coli.

-

Primer Design:

-

Design a forward primer that includes a restriction site (e.g., NdeI) overlapping the start codon (ATG) of your gene.

-

Design a reverse primer that includes a restriction site (e.g., BamHI) downstream of the stop codon.

-

-

PCR Amplification:

-

Perform PCR using a high-fidelity DNA polymerase to amplify the gene of interest from a template DNA (e.g., genomic DNA or a cDNA library).

-

-

Purification of PCR Product and Vector:

-

Purify the PCR product and the pET expression vector using a PCR purification kit or gel extraction.

-

-

Restriction Digest:

-

Digest both the purified PCR product and the pET vector with the selected restriction enzymes (e.g., NdeI and BamHI) according to the manufacturer's protocol.

-

Heat-inactivate the enzymes if required.

-

-

Ligation:

-

Set up a ligation reaction with the digested vector and PCR product, typically at a 1:3 molar ratio, using T4 DNA ligase.

-

Incubate at room temperature for 1-2 hours or at 16°C overnight.

-

-

Transformation into Cloning Strain:

-

Transform the ligation mixture into a competent E. coli cloning strain (e.g., DH5α).

-

Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic (e.g., ampicillin (B1664943) or kanamycin) and incubate overnight at 37°C.

-

-

Colony PCR and Plasmid Purification:

-

Screen individual colonies by colony PCR to identify those with the correct insert.

-

Inoculate positive colonies into liquid LB medium with the selective antibiotic and grow overnight.

-

Purify the plasmid DNA using a miniprep kit.

-

-

Verification:

-

Verify the sequence of the insert and the integrity of the cloning junctions by Sanger sequencing.

-

Expression of His-Tagged Protein in E. coli BL21(DE3)

This protocol describes the induction of protein expression in the BL21(DE3) strain.

-

Transformation into Expression Strain:

-

Transform the sequence-verified plasmid into competent E. coli BL21(DE3) cells.

-

Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

-

-

Starter Culture:

-

Inoculate a single colony into 5-10 mL of LB medium containing the selective antibiotic.

-

Grow overnight at 37°C with shaking (200-250 rpm).

-

-

Main Culture:

-

Induction:

-

Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5-1 mM.[12]

-

Continue to incubate the culture with shaking. Optimal expression conditions can vary; common conditions are 3-4 hours at 37°C or overnight at a lower temperature (18-25°C) for improved protein solubility.

-

-

Cell Harvest:

-

Harvest the cells by centrifugation at 5,000 x g for 10-15 minutes at 4°C.

-

Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for lysis.

-

Purification of His-Tagged Protein under Native Conditions

This protocol details the purification of a soluble His-tagged protein.

-

Cell Lysis:

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0). Add protease inhibitors to prevent degradation.

-

Lyse the cells by sonication on ice or by using a French press.

-

Clarify the lysate by centrifugation at >10,000 x g for 30 minutes at 4°C to pellet cell debris.

-

-

Resin Equilibration:

-

Gently resuspend the IMAC resin (e.g., Ni-NTA agarose) and transfer the required volume to a chromatography column.

-

Allow the storage buffer to drain and equilibrate the resin with 5-10 column volumes of lysis buffer.

-

-

Binding:

-

Load the clarified lysate onto the equilibrated column. This can be done by gravity flow or with a peristaltic pump.

-

-

Washing:

-

Wash the column with 10-20 column volumes of wash buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 250-500 mM imidazole, pH 8.0).

-

Collect the eluate in fractions.

-

-

Analysis:

-

Analyze the collected fractions by SDS-PAGE to assess purity and identify fractions containing the target protein.

-

Pool the pure fractions.

-

On-Column Cleavage of the His-Tag using TEV Protease

This protocol is for removing the His-tag when a TEV protease cleavage site has been engineered between the tag and the protein.

-

Protein Binding and Washing:

-

Perform the binding and washing steps as described in the purification protocol above.

-

-

Buffer Exchange:

-

Wash the column with 5-10 column volumes of TEV protease reaction buffer (e.g., 20 mM Tris-HCl, 0.5 mM EDTA, 1 mM DTT, pH 8.0).

-

-

Protease Digestion:

-

Elution of Cleaved Protein:

-

Elute the tag-free protein by passing TEV protease reaction buffer through the column and collecting the flow-through. The cleaved His-tag and the His-tagged TEV protease will remain bound to the resin.

-

-

Resin Regeneration:

-

Elute the bound His-tag and TEV protease with the high-imidazole elution buffer to regenerate the column.

-

Visualizations of Key Processes

Caption: A generalized workflow for the purification of a His-tagged protein using IMAC.

Caption: The mechanism of His-tag binding to a Ni-NTA resin and competitive elution by imidazole.

References

- 1. [16] Purification of Proteins Using Polyhistidine Affinity Tags - PMC [pmc.ncbi.nlm.nih.gov]

- 2. How to choose the right his-tagged purification resin [takarabio.com]

- 3. marvelgent.com [marvelgent.com]

- 4. Expression and Purification of Recombinant Proteins Using the pET System | Springer Nature Experiments [experiments.springernature.com]

- 5. His-tagged Proteins–Production and Purification | Thermo Fisher Scientific - US [thermofisher.com]

- 6. Obtain highest purity with cobalt resin [takarabio.com]

- 7. TALON metal affinity resin FAQs [takarabio.com]

- 8. researchgate.net [researchgate.net]

- 9. cytivalifesciences.com.cn [cytivalifesciences.com.cn]

- 10. neb.com [neb.com]

- 11. Protein expression using E. coli strain BL21DE3 [protocols.io]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. urmc.rochester.edu [urmc.rochester.edu]

- 14. cytivalifesciences.com [cytivalifesciences.com]

Hexa-Histidine Trifluoroacetate Salt: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Structure, Properties, and Applications of Hexa-Histidine TFA Salt

This guide provides a comprehensive overview of Hexa-Histidine Trifluoroacetate (B77799) (TFA) salt, a molecule of significant interest in biochemical and pharmaceutical research. We will delve into its structural characteristics, physicochemical properties, and key applications, with a particular focus on its role in protein purification and its emerging potential in drug delivery systems. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound.

Structure and Properties

Hexa-Histidine (His6) is a synthetic peptide composed of six consecutive L-histidine residues. The trifluoroacetate (TFA) salt form arises from the common use of trifluoroacetic acid during the solid-phase synthesis and subsequent purification of the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[1][2] The TFA counter-ions associate with the positively charged imidazole (B134444) rings of the histidine residues and the N-terminal amino group.[3]

The presence of TFA can influence several properties of the peptide, including its net weight, solubility, and stability.[3][4] It is crucial for researchers to be aware of the TFA content, as it can impact the accuracy of peptide quantification and may have unintended effects in biological assays.[5]

Physicochemical Properties

The properties of Hexa-Histidine TFA salt can vary slightly depending on the number of associated TFA counter-ions. Below is a summary of its key physicochemical characteristics.

| Property | Value | Source |

| Molecular Formula (Peptide) | C36H42N18O6 | [4] |

| Molecular Weight (Peptide) | 822.85 g/mol | [4] |

| Molecular Formula (as hepta-TFA salt) | C50H51F21N18O21 | [6] |

| Molecular Weight (as hepta-TFA salt) | 1639.03 g/mol | [6] |

| Appearance | White to off-white lyophilized powder | [7] |

| Purity (by HPLC) | Typically >95% | [8] |

| Solubility | Soluble in water. TFA salts generally enhance aqueous solubility.[4][8] For solutions up to 2 mg/ml, distilled water is suitable; otherwise, acetonitrile (B52724) is recommended.[8] | |

| Storage | Store at -20°C, protected from light and moisture.[4][8] |

The Impact of the TFA Counter-ion

Trifluoroacetic acid is a strong acid used to cleave the peptide from the synthesis resin and as an ion-pairing agent during HPLC purification.[2][9] While subsequent lyophilization removes unbound TFA, it can remain as a counter-ion, forming a salt with the peptide.[3][9]

Key considerations regarding TFA:

-

Biological Activity: Residual TFA can be cytotoxic and interfere with cellular assays, potentially altering experimental results.[5]

-

Peptide Structure: The presence of TFA can influence the secondary structure of peptides.[10]

-

Quantification: The mass of the TFA counter-ions contributes to the total weight of the product, which must be accounted for in concentration calculations.[4]

For applications sensitive to these effects, removal of TFA is recommended.

Key Applications

Protein Purification: Immobilized Metal Affinity Chromatography (IMAC)

The primary application of the Hexa-Histidine tag is in the purification of recombinant proteins using Immobilized Metal Affinity Chromatography (IMAC). The imidazole side chains of the histidine residues chelate divalent metal ions, such as Nickel (Ni²⁺) or Cobalt (Co²⁺), which are immobilized on a chromatography resin.[11] This allows for the selective binding and subsequent elution of the His-tagged protein, achieving high purity in a single step.

Drug Delivery and Endosomal Escape

Histidine-rich peptides, including Hexa-Histidine, are gaining attention in drug delivery research due to their ability to facilitate endosomal escape. This is attributed to the "proton sponge" effect.[12][13] In the acidic environment of the endosome (pH ~5.5-6.0), the imidazole groups of histidine become protonated.[13] This influx of protons is followed by an influx of chloride ions and water, leading to osmotic swelling and eventual rupture of the endosomal membrane, releasing the therapeutic cargo into the cytoplasm.[14][15]

Experimental Protocols

General Protocol for His-tagged Protein Purification (IMAC)

This protocol provides a general guideline for the purification of a His-tagged protein under native conditions. Optimization may be required depending on the specific protein.

Materials:

-

Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0.

-

Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0.

-

Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0.

-

IMAC Resin: e.g., Ni-NTA agarose.

Procedure:

-

Cell Lysis: Resuspend the cell pellet expressing the His-tagged protein in Lysis Buffer and lyse the cells by sonication or other appropriate methods.

-

Clarification: Centrifuge the lysate to pellet cell debris. Collect the clear supernatant.

-

Binding: Add the IMAC resin to the clarified lysate and incubate with gentle agitation to allow the His-tagged protein to bind to the resin.

-

Washing: Load the resin-lysate mixture into a column and wash with Wash Buffer to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged protein from the resin using the Elution Buffer. Collect the fractions.

-

Analysis: Analyze the collected fractions by SDS-PAGE to confirm the purity of the protein.

Protocol for TFA Removal from Synthetic Peptides (TFA/HCl Exchange)

This protocol describes a common method for exchanging TFA counter-ions with chloride ions.

Materials:

-

Peptide-TFA salt

-

High-purity water

-

100 mM HCl stock solution

-

Lyophilizer

Procedure:

-

Dissolution: Dissolve the peptide-TFA salt in high-purity water at a concentration of approximately 1 mg/mL.

-

Acidification: Add the 100 mM HCl stock solution to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.

-

Incubation: Let the solution stand at room temperature for at least one minute.

-

Freezing: Flash-freeze the solution, for example, in liquid nitrogen.

-

Lyophilization: Lyophilize the frozen sample overnight until all liquid is removed.

-

Repeat: For complete exchange, repeat steps 1-5 two to three times.

-

Final Product: After the final lyophilization, the peptide is in its hydrochloride salt form and can be dissolved in the desired buffer.

Characterization Methods

High-Performance Liquid Chromatography (HPLC)

RP-HPLC is the standard method for assessing the purity of Hexa-Histidine TFA salt.[8] A C18 column is typically used with a gradient of acetonitrile in water, both containing 0.1% TFA as an ion-pairing agent to ensure good peak shape.[16]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the peptide. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common techniques for peptide analysis. The observed mass will depend on the number of associated TFA counter-ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the Hexa-Histidine peptide. The spectra of histidine are well-characterized. In D₂O, the characteristic signals for the imidazole protons and the alpha and beta protons of the amino acid backbone would be expected. The presence of TFA can be confirmed by a characteristic signal in the ¹⁹F NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can provide information about the secondary structure of the peptide. The amide I band (around 1600-1700 cm⁻¹) is particularly sensitive to the peptide backbone conformation. However, the strong absorbance of TFA around 1670 cm⁻¹ can interfere with this analysis, highlighting another reason for its removal in certain structural studies.[5][17][18]

Conclusion

Hexa-Histidine TFA salt is a versatile and widely used peptide in research and development. Its primary utility as an affinity tag for protein purification is well-established. Furthermore, its potential in drug delivery, leveraging the proton sponge effect for endosomal escape, opens up new avenues for therapeutic applications. A thorough understanding of its properties, particularly the influence of the TFA counter-ion, is essential for its effective and reliable use in scientific investigations. The protocols and data presented in this guide are intended to provide a solid foundation for researchers working with this important molecule.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. genscript.com [genscript.com]

- 3. benchchem.com [benchchem.com]

- 4. Hexa His peptide [novoprolabs.com]

- 5. genscript.com [genscript.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. w.abbiotec.com [w.abbiotec.com]

- 9. lifetein.com [lifetein.com]

- 10. benchchem.com [benchchem.com]

- 11. Surface-Attached Polyhistidine-Tag Proteins Characterized by FTIR Difference Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Chemical vectors for gene delivery: a current review on polymers, peptides and lipids containing histidine or imidazole as nucleic acids carriers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Coiled Coil Exposure and Histidine Tags Drive Function of an Intracellular Protein Drug Carrier - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Histidine-rich amphipathic peptide antibiotics promote efficient delivery of DNA into mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. peptide.com [peptide.com]

- 17. researchgate.net [researchgate.net]

- 18. Infrared study of trifluoroacetic acid unpurified synthetic peptides in aqueous solution: trifluoroacetic acid removal and band assignment - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Hexa-His Tag Protein Purification

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the principles and practices of Hexa-histidine tag (Hexa-His tag) affinity purification, a cornerstone technique for isolating recombinant proteins. We will delve into the core biochemical interactions, provide detailed experimental protocols, present quantitative data for optimizing purification strategies, and offer troubleshooting advice.

Core Principle: Immobilized Metal Affinity Chromatography (IMAC)

The purification of proteins featuring a polyhistidine tag is achieved through a specialized form of affinity chromatography known as Immobilized Metal Affinity Chromatography (IMAC).[1][2][3][4] This technique leverages the natural affinity of specific amino acid side chains, particularly histidine, for transition metal ions.[5]

The Key Components:

-

The Polyhistidine Tag (His-Tag): Recombinant proteins are genetically engineered to include a sequence of four to ten consecutive histidine residues, most commonly six (Hexa-His).[2][3][6] This tag, with a small molecular weight of approximately 0.8 kDa, is typically fused to the N- or C-terminus of the target protein and rarely interferes with its function.[6][]

-

The IMAC Resin: The process utilizes a stationary phase, or resin, typically composed of porous agarose (B213101) beads.[1][8]

-

The Chelating Ligand: Covalently attached to the resin is a chelating agent. The most common ligands are nitrilotriacetic acid (NTA) and iminodiacetic acid (IDA).[1] NTA is a tetradentate chelator, meaning it has four sites to coordinate a metal ion, which binds the ion more securely and minimizes leaching compared to the tridentate IDA.[6][9]

-

The Metal Ion: The chelating ligand immobilizes a divalent metal cation. Nickel (Ni²⁺) is the most widely used due to its high affinity and capacity, offering a good balance of yield and purity.[1][2][10] Other ions like Cobalt (Co²⁺), Zinc (Zn²⁺), and Copper (Cu²⁺) are also employed for specific optimization needs.[2][11]

The Mechanism of Binding:

The fundamental interaction occurs between the electron-donating imidazole (B134444) side chains of the histidine residues in the His-tag and the immobilized metal ions (e.g., Ni²⁺).[12][13] At a pH above 6.0, the imidazole ring is deprotonated, allowing the nitrogen atoms to form coordinate covalent bonds with the positively charged metal ion, effectively "capturing" the His-tagged protein onto the resin while other proteins from the cell lysate flow through.[12][14]

Caption: The core principle of Immobilized Metal Affinity Chromatography (IMAC).

The Purification Workflow

The IMAC procedure follows a standard four-step chromatographic process: equilibration, sample loading, washing, and elution.

-

Equilibration: The IMAC column is prepared by washing it with a binding buffer. This buffer is formulated to match the pH and ionic strength required for optimal protein binding and stability.[]

-

Sample Loading: The clarified cell lysate containing the His-tagged protein is loaded onto the equilibrated column. The His-tagged protein binds to the resin, while the majority of host cell proteins do not and pass through the column.[14]

-

Washing: The column is washed with a wash buffer to remove non-specifically bound proteins. This buffer is often the binding buffer supplemented with a low concentration of a competitive agent, typically 10-40 mM imidazole, which is enough to displace weakly interacting contaminants without eluting the target protein.[9][11]

-

Elution: The purified His-tagged protein is recovered from the column using an elution buffer. There are two primary methods for elution:

-

Competitive Elution: This is the most common method. A high concentration of imidazole (typically 200-500 mM) is introduced.[1][11] The imidazole molecules compete with the His-tag for binding to the metal ions, displacing and eluting the target protein.[2][3]

-

pH Reduction: The pH of the buffer is lowered (e.g., to pH 4.5). This causes the protonation of the histidine imidazole rings, disrupting their coordinate bond with the metal ion and leading to elution.[1][2][12] This method can be harsher and may risk denaturing the target protein.

-

Caption: Standard experimental workflow for Hexa-His tag protein purification.

Data Presentation & Optimization

Successful purification often requires optimization. The choice of metal ion, buffer composition, and resin capacity are critical variables.

Table 1: Comparison of Common IMAC Metal Ions

| Metal Ion | Binding Affinity | Specificity / Selectivity | Typical Application |

| Copper (Cu²⁺) | Strongest | Lowest | Used for proteins that bind weakly or for untagged proteins.[11] |

| Nickel (Ni²⁺) | Strong | Moderate | The most common choice, providing high yield and good purity.[2][11] |

| Zinc (Zn²⁺) | Weak | High | Can be used for selective elution or when weaker binding is desired.[11] |

| Cobalt (Co²⁺) | Weakest | Highest | Results in higher purity with less non-specific binding, but may yield less protein.[2][][11] |

Table 2: Typical Buffer Compositions for IMAC (Native Conditions)

| Buffer Type | Component | Typical Concentration | Purpose |

| Binding Buffer | NaH₂PO₄ | 50 mM | Buffering agent (pH ~8.0) |

| NaCl | 300-500 mM | Reduces non-specific ionic interactions | |

| Imidazole | 10-20 mM | Prevents binding of host proteins with endogenous histidines[9] | |

| Wash Buffer | NaH₂PO₄ | 50 mM | Buffering agent (pH ~8.0) |

| NaCl | 300-500 mM | Reduces non-specific ionic interactions | |

| Imidazole | 20-40 mM | Removes weakly bound contaminants | |

| Elution Buffer | NaH₂PO₄ | 50 mM | Buffering agent (pH ~8.0) |

| NaCl | 300-500 mM | Maintains ionic strength | |

| Imidazole | 250-500 mM | Competitively elutes the target protein[1][11] |

Table 3: Typical Binding Capacities of Commercial IMAC Resins

| Resin Type | Typical Binding Capacity (mg/mL) | Notes |

| Ni-NTA Agarose | 5 - 10[8][9] | Standard resin for general use. |

| High-Density Ni-NTA | 10 - 40[3] | Higher capacity for high-titer expression systems. |

| Co-IMAC Resin | ~10[15] | Used when high purity is the primary goal. |

Detailed Experimental Protocols

Protocol 1: Buffer Preparation (Native Conditions)

-

Lysis Buffer (1L): 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole. Adjust pH to 8.0.

-

Wash Buffer (500 mL): 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole. Adjust pH to 8.0.

-

Elution Buffer (100 mL): 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole. Adjust pH to 8.0.

-

Note: For purification under denaturing conditions , add 8 M urea (B33335) or 6 M guanidinium (B1211019) hydrochloride to all buffers to solubilize inclusion bodies or proteins with inaccessible tags.[][9][16]

Protocol 2: Protein Purification under Native Conditions (Gravity-Flow)

-

Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 5 mL per gram of wet cells). Lyse cells via sonication or high-pressure homogenization. Keep the sample on ice at all times to minimize proteolysis.

-

Clarification: Centrifuge the lysate at >10,000 x g for 20-30 minutes at 4°C to pellet cellular debris. Collect the supernatant, which contains the soluble His-tagged protein.

-

Column Equilibration: Allow the storage buffer to drain from a pre-packed gravity-flow column (e.g., 1 mL bed volume). Equilibrate the resin by washing with 5-10 column volumes (CV) of Lysis Buffer.

-

Sample Loading: Apply the clarified lysate to the top of the column. Allow it to flow through the resin by gravity. Collect the flow-through fraction to analyze for unbound protein.

-

Washing: Wash the column with 10-15 CV of Wash Buffer to remove non-specifically bound proteins. Collect wash fractions.

-

Elution: Apply 5-10 CV of Elution Buffer to the column. Collect the eluate in fractions (e.g., 1 mL each). The purified protein will typically elute within the first few fractions.

-

Analysis: Analyze all collected fractions (lysate, flow-through, wash, and elution) by SDS-PAGE to assess purity and yield.

Troubleshooting Common Issues

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Protein in Flow-Through (Does not bind) | His-tag is inaccessible or "hidden" inside the folded protein.[16] | Perform purification under denaturing conditions (with urea/GuHCl) and refold later.[16] Move the tag to the other terminus (N- or C-) or add a flexible linker. |

| Buffer components are interfering (e.g., EDTA, DTT).[17] | Ensure buffers are free of chelating or strong reducing agents. Use a resistant resin if necessary.[18] | |

| pH of the buffer is too low.[16] | Ensure the pH of all buffers is between 7.5 and 8.0. | |

| Low Purity (Contaminants in Elution) | Non-specific binding of host proteins.[11] | Increase the imidazole concentration in the wash buffer (e.g., up to 40-50 mM).[11] |

| Binding is too strong, requiring harsh elution that also releases contaminants. | Switch to a more selective metal ion, such as Cobalt (Co²⁺).[][11] | |

| A very abundant contaminant has surface histidines. | Add a second purification step, such as ion exchange (IEX) or size-exclusion chromatography (SEC).[11] | |

| Low Yield (Protein binds but elution is poor) | Elution conditions are too mild. | Increase the imidazole concentration in the elution buffer or decrease the pH.[][19] |

| Protein has precipitated on the column. | Decrease the amount of sample loaded. Elute with a linear imidazole gradient instead of a step elution.[][18] | |

| His-tag was cleaved by proteases. | Work quickly at 4°C and add protease inhibitors to the lysis buffer.[20] |

References

- 1. His-tagged Proteins–Production and Purification | Thermo Fisher Scientific - TW [thermofisher.com]

- 2. bio-rad.com [bio-rad.com]

- 3. cytivalifesciences.com [cytivalifesciences.com]

- 4. interchim.fr [interchim.fr]

- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 6. sinobiological.com [sinobiological.com]

- 8. home.sandiego.edu [home.sandiego.edu]

- 9. iba-lifesciences.com [iba-lifesciences.com]

- 10. cube-biotech.com [cube-biotech.com]

- 11. Optimizing Purification of Histidine-Tagged Proteins [sigmaaldrich.com]

- 12. Purification of His-tagged Proteins | evitria Antibody Services [evitria.com]

- 13. m.youtube.com [m.youtube.com]

- 14. His-tag - Wikipedia [en.wikipedia.org]

- 15. agarscientific.com [agarscientific.com]

- 16. When your his-tagged constructs don’t bind—troubleshooting your protein purification woes [takarabio.com]

- 17. cytivalifesciences.com [cytivalifesciences.com]

- 18. bio-works.com [bio-works.com]

- 19. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]

- 20. cOmplete™ His-Tag Purification Resin Protocol & Troubleshooting [sigmaaldrich.com]

The Hexa-Histidine Tag: A Versatile Tool in Molecular Biology

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Hexa-histidine tag (6xHis-tag) has become an indispensable tool in molecular biology, offering a robust and versatile method for the purification, detection, and immobilization of recombinant proteins. This small peptide, consisting of six consecutive histidine residues, leverages the unique affinity of the imidazole (B134444) side chain of histidine for divalent metal ions. This interaction forms the basis of Immobilized Metal Affinity Chromatography (IMAC), a cornerstone of modern protein science. This technical guide provides an in-depth overview of the core applications of Hexa-His peptides, supported by quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their scientific endeavors.

Core Principles of Hexa-His Tag Technology

The functionality of the Hexa-His tag is rooted in the coordination chemistry between the imidazole rings of the histidine residues and transition metal ions, most commonly Nickel (Ni²⁺) or Cobalt (Co²⁺).[1] These metal ions are chelated and immobilized onto a solid support matrix, such as agarose (B213101) or magnetic beads.[2] When a protein engineered to contain a Hexa-His tag is passed over this matrix, the histidine residues coordinate with the immobilized metal ions, leading to the selective capture of the tagged protein.[1] Non-tagged proteins, lacking this specific affinity, are washed away. The bound His-tagged protein can then be eluted by competition with a high concentration of imidazole, which displaces the His-tag from the metal ions, or by a reduction in pH, which protonates the imidazole ring and disrupts the coordination.[3]

Quantitative Data Presentation

The efficiency of His-tag-based applications is influenced by several factors, including the choice of metal ion, the chelating agent, the length of the His-tag, and the buffer conditions. The following tables summarize key quantitative data to aid in experimental design and optimization.

Table 1: Binding Affinity of His-Tags to IMAC Resins

| His-Tag Variant | Metal Ion-Chelator | Dissociation Constant (Kd) | Notes |

| Hexa-His (6xHis) | Ni²⁺-NTA | 14 ± 1 nM[4] | High affinity, commonly used. |

| Double-Hexa-His | Ni²⁺-NTA | >10-fold stronger than single 6xHis[5] | Slower dissociation rate, beneficial for immobilization.[5] |

| Poly-His (>6xHis) | Ni²⁺-NTA | Higher affinity than 6xHis[6] | Allows for more stringent wash conditions.[6] |

| Hexa-His (6xHis) | Co²⁺-NTA | Weaker affinity than Ni²⁺-NTA[7] | Higher specificity, resulting in higher purity.[7] |

Table 2: Comparison of IMAC Resins for Protein Purification

| Resin Type | Typical Protein Yield | Typical Purity | Key Advantages | Key Disadvantages |

| Ni²⁺-NTA | High (>90%)[8] | Good (>80%)[9] | High binding capacity, robust. | Can co-purify host proteins with histidine clusters.[9] |

| Co²⁺-NTA | Moderate | Very High (>95%)[7] | High specificity, reduced non-specific binding.[7] | Lower binding capacity compared to Ni²⁺-NTA.[7] |

| Ni²⁺-IDA | Very High | Moderate | Higher binding capacity than NTA.[10] | Higher potential for metal ion leaching.[11] |

Table 3: Effect of Imidazole Concentration on Purification

| Imidazole Concentration in Wash Buffer | Effect on Yield | Effect on Purity | Recommendation |

| Low (0-10 mM) | High | Low | May result in co-purification of contaminants. |

| Moderate (20-40 mM) | Good | High | Optimal for balancing yield and purity for many proteins.[12] |

| High (>50 mM) | Decreased | Very High | Can be used for proteins with very high affinity or when purity is paramount.[12] |

Key Applications and Experimental Protocols

The Hexa-His tag is a versatile tool with a wide range of applications in molecular biology and drug development.

Recombinant Protein Purification

The most common application of the Hexa-His tag is the purification of recombinant proteins using IMAC.[13] This technique is highly effective, often achieving over 95% purity in a single step.[14]

Materials:

-

Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0.

-

Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20-40 mM imidazole, pH 8.0.

-

Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250-500 mM imidazole, pH 8.0.

-

Ni-NTA or Co-NTA agarose resin.

Procedure:

-

Cell Lysis: Resuspend the cell pellet expressing the His-tagged protein in Lysis Buffer. Lyse the cells by sonication or other appropriate methods and centrifuge to clarify the lysate.

-

Binding: Add the clarified lysate to the equilibrated IMAC resin and incubate with gentle agitation for 1 hour at 4°C.

-

Washing: Pack the resin into a column and wash with 10-20 column volumes of Wash Buffer to remove unbound and non-specifically bound proteins.

-

Elution: Elute the bound His-tagged protein with 5-10 column volumes of Elution Buffer. Collect fractions.

-

Analysis: Analyze the collected fractions for protein purity using SDS-PAGE and quantify the protein concentration.

Protein Detection

The Hexa-His tag serves as a reliable epitope for the detection of recombinant proteins in various immunoassays, such as Western blotting and ELISA.

Materials:

-

Anti-6xHis primary antibody.

-

HRP-conjugated secondary antibody.

-

Blocking buffer (e.g., 5% non-fat milk in TBST).

-

Chemiluminescent substrate.

Procedure:

-

SDS-PAGE and Transfer: Separate the protein samples by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the anti-6xHis primary antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Protein Immobilization

The high-affinity interaction between the Hexa-His tag and Ni-NTA surfaces makes it an excellent choice for the oriented immobilization of proteins in various applications, including biosensors (e.g., Surface Plasmon Resonance - SPR) and immunoassays (e.g., ELISA).[15][16]

Materials:

-

Ni-NTA coated microplate.

-

His-tagged protein of interest.

-

Wash buffer (e.g., PBST).

-

Blocking buffer (e.g., 1% BSA in PBST).

-

Detection antibody and substrate.

Procedure:

-

Coating: Add a solution of the His-tagged protein to the wells of a Ni-NTA coated microplate. Incubate for 1-2 hours at room temperature to allow for immobilization.

-

Washing: Wash the wells three times with wash buffer to remove unbound protein.

-

Blocking: Add blocking buffer to the wells and incubate for 1 hour to block any remaining non-specific binding sites.

-

Assay: Proceed with the specific ELISA protocol, such as adding the sample containing the analyte of interest, followed by the detection antibody and substrate.[17][18]

Materials:

-

NTA sensor chip.

-

Running buffer (e.g., HBS-EP+).

-

NiCl₂ solution for charging the chip.

-

His-tagged ligand.

-

Analyte solution.

-

Regeneration solution (e.g., EDTA).

Procedure:

-

Chip Preparation: Charge the NTA sensor chip with NiCl₂ according to the instrument manufacturer's instructions.

-

Ligand Immobilization: Inject the His-tagged protein (ligand) over the chip surface to achieve the desired immobilization level. The interaction is monitored in real-time.[19][20]

-

Analyte Injection: Inject a series of concentrations of the analyte over the immobilized ligand surface and monitor the binding and dissociation phases.

-

Regeneration: After each analyte injection, regenerate the sensor surface by injecting a pulse of EDTA to strip the Ni²⁺ ions and the bound His-tagged ligand. The surface can then be recharged with Ni²⁺ for the next experiment.[19]

Conclusion

The Hexa-His tag remains a powerful and widely adopted technology in molecular biology due to its simplicity, efficiency, and versatility. From high-yield protein purification to sensitive detection and controlled immobilization, the applications of Hexa-His peptides are integral to advancing research in academia and the biopharmaceutical industry. By understanding the underlying principles and optimizing experimental parameters, researchers can fully leverage the potential of this invaluable tool to accelerate their scientific discoveries and drug development efforts.

References

- 1. aviscerabioscience.net [aviscerabioscience.net]

- 2. dynamic-biosensors.com [dynamic-biosensors.com]

- 3. Hisタグタンパク質の産生と精製 | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. Oligohis-tags: mechanisms of binding to Ni2+-NTA surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Double-hexahistidine tag with high-affinity binding for protein immobilization, purification, and detection on ni-nitrilotriacetic acid surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. marvelgent.com [marvelgent.com]

- 7. Affinity Resins Compared: Ni-NTA vs Cobalt vs IMAC [synapse.patsnap.com]

- 8. [16] Purification of Proteins Using Polyhistidine Affinity Tags - PMC [pmc.ncbi.nlm.nih.gov]

- 9. neb.com [neb.com]

- 10. cube-biotech.com [cube-biotech.com]

- 11. How to choose the right his-tagged purification resin [takarabio.com]

- 12. Optimizing Purification of Histidine-Tagged Proteins [sigmaaldrich.com]

- 13. One-Step Purification of Recombinant Proteins with the 6xHis Tag and Ni-NTA Resin | Springer Nature Experiments [experiments.springernature.com]

- 14. med.upenn.edu [med.upenn.edu]

- 15. pubs.acs.org [pubs.acs.org]

- 16. A capture coupling method for the covalent immobilization of hexahistidine tagged proteins for surface plasmon resonance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bioscience.co.uk [bioscience.co.uk]

- 18. Protocolos ELISA [sigmaaldrich.com]

- 19. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 20. giffordbioscience.com [giffordbioscience.com]

The Indispensable Role of Trifluoroacetic Acid (TFA) in Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of trifluoroacetic acid (TFA) in solid-phase peptide synthesis (SPPS). TFA is a cornerstone reagent in peptide chemistry, primarily utilized for the final cleavage of the synthesized peptide from the solid support and the simultaneous removal of acid-labile side-chain protecting groups. This document details the mechanisms of action, optimized experimental protocols, the crucial function of scavengers in preventing side reactions, and quantitative data to guide researchers in achieving high peptide purity and yield.

Core Functions of Trifluoroacetic Acid in Peptide Synthesis

Trifluoroacetic acid (TFA), a strong organofluorine acid, is integral to the final stages of both Boc and Fmoc solid-phase peptide synthesis strategies. Its utility stems from its strong acidity, volatility (which facilitates its removal), and its ability to dissolve peptides.[1] The two primary functions of TFA in SPPS are:

-

Cleavage: TFA is used to break the acid-labile bond linking the C-terminus of the completed peptide chain to the solid-phase resin, releasing the peptide into solution.[2]

-

Deprotection: During SPPS, the side chains of many amino acids are protected with acid-labile groups (e.g., Boc, tBu, Trt, Pbf) to prevent unwanted side reactions. TFA efficiently removes these protecting groups to yield the final, deprotected peptide.[2]

Mechanisms of TFA-Mediated Reactions

The cleavage of the peptide from the resin and the removal of side-chain protecting groups are acid-catalyzed reactions. The strong acidity of TFA facilitates the protonation of the ester or amide linkage to the resin and the protecting groups, initiating their cleavage.

Boc Deprotection Mechanism

In Boc-based SPPS, TFA is used in each cycle to deprotect the N-terminus of the growing peptide chain. The mechanism proceeds as follows:

-

Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[3]

-

Formation of a Tert-butyl Cation: This protonation leads to the cleavage of the Boc group, forming a stable tert-butyl carbocation and a carbamic acid intermediate.[3]

-

Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide.[3]

-

Formation of the Amine Salt: The newly formed free amine is then protonated by the excess TFA to yield the trifluoroacetate (B77799) salt, ready for the next coupling step.[3]

References

The Hexa-His Tag: A Technical Guide to its Discovery, Development, and Application

Abstract

The hexa-histidine tag (6xHis-tag) is a ubiquitous and powerful tool in molecular biology, biochemistry, and drug development, enabling the efficient purification and detection of recombinant proteins. Its small size, low immunogenicity, and the strong, selective affinity of its histidine residues for immobilized metal ions form the basis of its widespread utility. This technical guide provides an in-depth exploration of the Hexa-His tag's discovery, the core principles of its application, and detailed methodologies for its use. It is designed for researchers, scientists, and drug development professionals, offering structured quantitative data, explicit experimental protocols, and clear visual diagrams of the underlying processes to facilitate a comprehensive understanding and successful application of the technology.

Discovery and Development

The foundation for the His-tag was laid in 1975 with the introduction of Immobilized Metal Affinity Chromatography (IMAC), a technique based on the principle that proteins can bind to chelated metal ions.[1][2] However, the revolutionary application of this principle for routine protein purification came in 1987. Researchers led by Hochuli at Hoffmann-La Roche first described a method of fusing a short tail of adjacent histidine residues onto a recombinant protein.[1] They demonstrated that this "polyhistidine-tag" conferred a strong and selective affinity for nickel-chelated resins, allowing for a simple and highly effective one-step purification process.[1][3]

This innovation, commercialized by Roche and distributed by Qiagen, addressed a critical bottleneck in biotechnology: the need for a generic and efficient method to purify recombinant proteins.[4][5] The Hexa-His tag (a series of six histidines) was found to be an optimal balance, providing strong binding affinity while being small enough (approx. 0.84 kDa) to minimize interference with protein structure and function.[1][6][7] This development transformed protein purification from a protein-specific art into a standardized and widely accessible technique.

Core Principles of His-Tag-Based Purification

The functionality of the Hexa-His tag is rooted in coordination chemistry. The imidazole (B134444) side chains of the histidine residues act as electron donors, forming stable coordination bonds with transition metal ions immobilized on a chromatography resin.

-

The Hexa-His Tag : A sequence of at least six consecutive histidine residues (HHHHHH) genetically fused to the N- or C-terminus of a target protein.[4]

-

IMAC Resin : A solid support matrix, such as agarose (B213101) beads, functionalized with a chelating agent. The most common chelators are nitrilotriacetic acid (NTA) and iminodiacetic acid (IDA).[1][8]

-

Metal Ion : Divalent metal cations, typically Nickel (Ni²⁺) or Cobalt (Co²⁺), are held by the chelating agent. NTA is a tetradentate chelator, occupying four of the six coordination sites of the nickel ion, leaving two sites free to bind with the His-tag.[3]

-

Binding : At a near-neutral pH (7.5-8.0), the His-tagged protein is passed over the resin. The imidazole rings of the histidine residues coordinate with the immobilized metal ions, binding the protein to the support.[9]

-

Elution : The bound protein is recovered by disrupting this coordination. This is most commonly achieved through competitive elution, where a high concentration of imidazole is introduced. The imidazole outcompetes the His-tag for binding to the metal ions, displacing and releasing the purified protein.[4] Alternatively, a reduction in pH can protonate the histidine residues, disrupting the interaction and eluting the protein.[1][5]

Quantitative Data Summary

The performance of a His-tag purification can be influenced by the choice of metal ion, resin, and buffer conditions. Cobalt-based resins generally offer higher purity due to more selective binding, while nickel-based resins often provide a higher binding capacity and yield.[10][11]

Table 1: Comparison of Common IMAC Resins

| Feature | Ni-NTA (Nickel-NTA) | Co-CMA (Cobalt-TALON®) |

| Binding Capacity | Up to 80 mg/mL | 10-20 mg/mL |

| Purity | >90% | >95%[6] |

| Binding Affinity (Kd) | ~10⁻⁷ - 10⁻⁸ M (~14 nM reported for peptide)[12] | Lower affinity than Ni-NTA |

| Metal Ion Leaching | Moderate | Low[11] |

| Specificity | Good | Higher (less non-specific binding)[11][13] |

Table 2: Typical Reagent Concentrations for His-Tag Purification

| Reagent | Function | Working Concentration |

| Imidazole (Binding/Wash) | Reduces non-specific binding | 10-40 mM[1][4][5] |

| Imidazole (Elution) | Competes with His-tag for binding | 250-500 mM[4][5] |

| NaCl | Reduces ionic interactions | 300-500 mM[5][14] |

| β-mercaptoethanol / DTT | Reducing agent (use with caution) | 1-10 mM |

| Glycerol | Protein stabilizer | 5-20% (v/v)[14] |

Key Experimental Protocols

Cloning of a C-terminal His-Tagged Expression Vector (pET System Example)

-

Primer Design: Design PCR primers to amplify the gene of interest.

-

Forward Primer: Should contain a restriction site (e.g., NdeI) compatible with the expression vector and include the start codon (ATG). Sequence: 5'-GATATCATATG[GENE_START_SEQUENCE]-3'.

-

Reverse Primer: Should contain ~20 bp of homology to the end of the open reading frame (omitting the native stop codon), followed by the sequence for the 6xHis-tag, a new stop codon, and a second restriction site (e.g., XhoI). Sequence: 5'-CTCGAGCTCGAGTCAGTGATGGTGATGGTGATG[GENE_END_SEQUENCE_NO_STOP]-3'. (*TCA is one possible stop codon).[6]

-

-

PCR Amplification: Perform high-fidelity PCR to amplify the gene of interest with the incorporated C-terminal His-tag sequence.

-

Purification: Purify the PCR product using a commercial DNA purification kit.

-

Restriction Digest: Digest both the expression vector (e.g., pET-28a) and the purified PCR product with the chosen restriction enzymes (e.g., NdeI and XhoI).

-

Ligation: Ligate the digested insert into the digested vector using T4 DNA ligase.

-

Transformation: Transform the ligation product into a cloning strain of E. coli (e.g., DH5α) and select on antibiotic plates (e.g., kanamycin (B1662678) for pET-28a).

-

Verification: Isolate plasmid DNA from resulting colonies and verify the correct insertion by restriction digest and Sanger sequencing.

Expression of the His-Tagged Protein in E. coli BL21(DE3)

-

Transformation: Transform the verified expression plasmid into a competent E. coli BL21(DE3) expression strain. Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.[15]

-

Starter Culture: Inoculate a single colony into 5-10 mL of LB broth containing the antibiotic. Grow overnight at 37°C with shaking (200-250 rpm).[16]

-

Large-Scale Culture: Inoculate 1 L of LB broth (with antibiotic) with the overnight starter culture (a 1:100 dilution is common).

-

Growth: Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.[17]

-

Induction: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.25-1.0 mM.[16]

-

Expression: Reduce the temperature to 18-30°C and continue shaking for 4-16 hours to promote proper protein folding and solubility.

-

Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.[16]

Purification of the His-Tagged Protein using Ni-NTA Gravity Column

-

Cell Lysis: Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM Imidazole, pH 8.0). Add lysozyme (B549824) to 1 mg/mL and a protease inhibitor cocktail. Incubate on ice for 30 minutes. Lyse cells completely by sonication on ice.[9]

-

Clarification: Centrifuge the lysate at >15,000 x g for 30 minutes at 4°C to pellet cellular debris. Carefully collect the supernatant.

-

Column Equilibration: Allow a pre-packed Ni-NTA agarose column to settle. Drain the storage buffer and equilibrate the resin by washing with 5-10 column volumes of Lysis Buffer.

-

Binding: Apply the clarified lysate to the top of the equilibrated resin. Allow it to flow through the column by gravity. Collect the flow-through to check for unbound protein.

-

Washing: Wash the column with 10-20 column volumes of Wash Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20-40 mM Imidazole, pH 8.0) to remove non-specifically bound proteins.[4]

-

Elution: Elute the His-tagged protein by applying 5-10 column volumes of Elution Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250-500 mM Imidazole, pH 8.0). Collect 0.5-1.0 mL fractions.[4]

-

Analysis: Analyze the collected fractions for the purified protein using SDS-PAGE. Pool the purest fractions containing the target protein. Imidazole can be removed later by dialysis or buffer exchange if necessary.

Visualizing Key Processes

The Molecular Mechanism of His-Tag Interaction with Ni-NTA

Caption: His-tag interaction with Ni-NTA resin and elution by imidazole.

Standard Workflow for His-Tag Protein Purification

Caption: A typical workflow for recombinant His-tagged protein purification.

Logical Relationship for Elution Strategy

Caption: Decision logic for choosing a His-tagged protein elution strategy.

References

- 1. His-tagged Proteins–Production and Purification | Thermo Fisher Scientific - UK [thermofisher.com]

- 2. qiagen.com [qiagen.com]

- 3. med.upenn.edu [med.upenn.edu]

- 4. protenova.com [protenova.com]

- 5. Purification of Histidine-Tagged Recombinant Proteins Using Ni Sepharose® High Performance [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Purification of His-Tagged Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. iba-lifesciences.com [iba-lifesciences.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Obtain highest purity with cobalt resin [takarabio.com]

- 12. Oligohis-tags: mechanisms of binding to Ni2+-NTA surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. help.takarabio.com [help.takarabio.com]

- 14. neb.com [neb.com]

- 15. neb.com [neb.com]

- 16. static.igem.wiki [static.igem.wiki]

- 17. Protocol for DHFR-His-6x Protein Expression – BBS OER Lab Manual [ecampusontario.pressbooks.pub]

The Core Principles of Immobilized Metal Affinity Chromatography (IMAC): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Immobilized Metal Affinity Chromatography (IMAC) stands as a powerful and widely adopted technique for the purification of proteins and peptides. Its efficacy is rooted in the specific and reversible interaction between certain amino acid residues on a protein's surface and metal ions chelated to a solid support matrix. This guide provides a comprehensive overview of the fundamental principles of IMAC, detailed experimental protocols, and troubleshooting strategies to empower researchers in leveraging this versatile purification method.

Fundamental Principles of IMAC

At its core, IMAC operates on the principle of coordination chemistry. Transition metal ions, such as nickel (Ni²⁺), cobalt (Co²⁺), copper (Cu²⁺), and zinc (Zn²⁺), are immobilized on a chromatographic resin through a chelating ligand.[1][2][3] Proteins possessing an affinity for these metal ions will bind to the resin and can subsequently be eluted by altering the buffer conditions.

The most common application of IMAC involves the purification of recombinant proteins engineered to have a polyhistidine tag (His-tag), typically consisting of six to ten histidine residues.[1] The imidazole (B134444) side chain of histidine has a strong affinity for the immobilized metal ions, enabling highly selective capture of the target protein from a complex mixture like a cell lysate.[1]

The Key Players: Chelating Ligands and Metal Ions

The choice of chelating ligand and metal ion is crucial as it dictates the specificity and binding capacity of the IMAC resin.

-

Chelating Ligands: These are molecules that can form several bonds to a single metal ion. The most commonly used chelating ligands in IMAC are Iminodiacetic acid (IDA) and Nitrilotriacetic acid (NTA).[4][5][6][7]

-

IDA (Iminodiacetic acid): A tridentate ligand that coordinates the metal ion with three valencies, leaving three available for interaction with the protein.[5] IDA-based resins often exhibit a higher binding capacity but may have a greater risk of metal ion leaching.[6][8]

-

NTA (Nitrilotriacetic acid): A tetradentate ligand that coordinates the metal ion with four valencies, leaving two available for protein binding.[5][9] NTA-based resins generally offer higher specificity and lower metal ion leaching, making them a popular choice for achieving high purity.[4][6]

-

-

Metal Ions: The choice of metal ion influences the affinity and selectivity of the purification.

-

Nickel (Ni²⁺): The most widely used metal ion, offering a good balance of high affinity and specificity for His-tagged proteins.[1][2]

-

Cobalt (Co²⁺): Provides higher specificity than nickel, which can be advantageous for purifying proteins from sources with a high background of endogenous metal-binding proteins.[1][2] However, the binding capacity may be lower.[2]

-

Copper (Cu²⁺): Exhibits the strongest affinity for histidine but has lower specificity, potentially leading to the co-purification of contaminating proteins.[5]

-

Zinc (Zn²⁺): Offers a weaker binding affinity compared to nickel and cobalt, which can be useful for purifying proteins with very high expression levels or when gentle elution conditions are required.[5]

-

The logical relationship between the core components of IMAC is illustrated in the diagram below.

Caption: Core components and their interactions in IMAC.

The Mechanism of Binding and Elution

The process of purifying a His-tagged protein using IMAC involves a series of steps, each with a specific purpose.

-

Equilibration: The IMAC column is equilibrated with a binding buffer to prepare the resin for protein loading. This buffer typically has a physiological pH (around 7.5-8.0) to ensure that the histidine residues are in the correct protonation state for binding.[10]

-

Sample Loading: The cell lysate or protein solution containing the His-tagged protein is loaded onto the equilibrated column. The His-tagged protein binds to the immobilized metal ions, while most other proteins flow through.

-

Washing: The column is washed with a wash buffer to remove non-specifically bound proteins. The wash buffer is often similar to the binding buffer but may contain a low concentration of a competitive agent, such as imidazole (typically 10-40 mM), to dislodge weakly bound contaminants.[11]

-

Elution: The bound His-tagged protein is eluted from the column. This is typically achieved in one of three ways:

-

Competitive Elution: A high concentration of a competitive molecule, most commonly imidazole (typically 250-500 mM), is introduced. Imidazole competes with the His-tag for binding to the metal ions, displacing the tagged protein.[1]

-

pH Reduction: Lowering the pH of the buffer (typically to around 4.5-5.5) protonates the histidine residues, which disrupts their interaction with the metal ions and leads to elution.[11]

-

Chelating Agents: Strong chelating agents like EDTA or EGTA can be used to strip the metal ions from the resin, which in turn releases the bound protein. This method is less common as it also removes the metal ions from the column, requiring recharging before the next use.

-

The general workflow of an IMAC experiment is depicted in the following diagram.

Caption: A simplified workflow for protein purification using IMAC.

Quantitative Data Summary

The following tables summarize key quantitative data for designing and performing IMAC experiments.

Table 1: Comparison of Common Chelating Ligands

| Feature | Iminodiacetic Acid (IDA) | Nitrilotriacetic Acid (NTA) |

| Coordination | Tridentate (3 metal binding sites)[5] | Tetradentate (4 metal binding sites)[5][9] |

| Protein Binding Sites | 3 available | 2 available[5] |

| Binding Capacity | Generally higher[6] | Generally lower than IDA[6] |

| Specificity | Lower | Higher[4] |

| Metal Ion Leaching | Higher[8] | Lower[8] |

| Resistance to EDTA | Lower[6] | Higher[6] |

| Resistance to DTT | Lower[4] | Higher[4] |

Table 2: Typical Buffer Compositions for His-tagged Protein Purification (Native Conditions)

| Buffer Type | Component | Typical Concentration | Purpose |

| Binding/Equilibration Buffer | Buffering Agent (e.g., Sodium Phosphate, Tris-HCl) | 20-50 mM | Maintain pH 7.5-8.0 for optimal binding |

| NaCl | 300-500 mM | Reduce non-specific ionic interactions | |

| Imidazole | 10-40 mM | Reduce binding of contaminating proteins[11] | |

| Wash Buffer | Buffering Agent (e.g., Sodium Phosphate, Tris-HCl) | 20-50 mM | Maintain pH 7.5-8.0 |

| NaCl | 300-500 mM | Reduce non-specific ionic interactions | |

| Imidazole | 20-60 mM | Remove weakly bound contaminating proteins | |

| Elution Buffer | Buffering Agent (e.g., Sodium Phosphate, Tris-HCl) | 20-50 mM | Maintain pH 7.5-8.0 |

| NaCl | 300-500 mM | Maintain protein stability | |

| Imidazole | 250-500 mM | Compete with His-tag for binding and elute the target protein[1] |

Note: The optimal concentrations of imidazole in the wash and elution buffers may need to be determined empirically for each specific protein.

Table 3: Qualitative Comparison of Metal Ion Properties

| Metal Ion | Binding Affinity | Specificity | Typical Application |

| Ni²⁺ | Strong | Good | General purpose, high-yield purification[1] |

| Co²⁺ | Moderate | High | High-purity purification, especially from eukaryotic sources[1][2] |

| Cu²⁺ | Very Strong | Low | When very strong binding is required |

| Zn²⁺ | Weak | Moderate | When gentle elution is necessary |

Detailed Experimental Protocol: Purification of a His-tagged Protein using Ni-NTA Agarose

This protocol provides a general procedure for the purification of a His-tagged protein from E. coli under native conditions.

Materials

-

Ni-NTA Agarose resin

-

Chromatography column

-

Binding Buffer: 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0

-

Wash Buffer: 50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0

-

Elution Buffer: 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0

-

DNase I

-

Protease inhibitor cocktail

Procedure

-

Cell Lysis: a. Resuspend the E. coli cell pellet in ice-cold Binding Buffer (e.g., 5 mL per gram of wet cell paste). b. Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail. c. Incubate on ice for 30 minutes. d. Add DNase I to a final concentration of 5 µg/mL. e. Sonicate the cell suspension on ice to complete lysis. f. Centrifuge the lysate at >10,000 x g for 30 minutes at 4°C to pellet cell debris. g. Carefully collect the supernatant containing the soluble protein fraction.

-

Column Preparation: a. Gently resuspend the Ni-NTA Agarose resin and transfer the desired amount to a chromatography column. b. Allow the storage solution to drain by gravity flow. c. Equilibrate the resin by washing with 5-10 column volumes (CV) of Binding Buffer.

-

Protein Binding: a. Apply the clarified lysate to the equilibrated column. The flow rate should be slow enough to allow for efficient binding. b. Collect the flow-through fraction for analysis by SDS-PAGE to assess binding efficiency.

-

Washing: a. Wash the column with 10-20 CV of Wash Buffer to remove non-specifically bound proteins. b. Monitor the absorbance at 280 nm (A280) of the eluate until it returns to baseline. c. Collect the wash fractions for SDS-PAGE analysis.

-

Elution: a. Elute the bound His-tagged protein by applying 5-10 CV of Elution Buffer to the column. b. Collect fractions of a defined volume (e.g., 1 mL). c. Monitor the A280 of the eluate to identify the fractions containing the eluted protein.

-

Analysis: a. Analyze the collected fractions (lysate, flow-through, wash, and elution fractions) by SDS-PAGE to assess the purity of the target protein.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| No or low binding of the target protein | His-tag is inaccessible (buried within the protein structure). | Purify under denaturing conditions (e.g., with 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride).[12] |

| Buffer composition is incorrect (e.g., presence of chelating agents like EDTA). | Ensure buffers are free of chelating and strong reducing agents. | |

| Imidazole concentration in the binding buffer is too high. | Reduce or remove imidazole from the binding buffer.[12] | |

| Co-elution of contaminating proteins | Non-specific binding of proteins with exposed histidine residues. | Increase the imidazole concentration in the wash buffer (e.g., in a stepwise gradient).[13] |

| Hydrophobic or ionic interactions with the resin. | Increase the salt concentration (e.g., up to 500 mM NaCl) in the binding and wash buffers.[13] | |

| Protein elutes in the wash fractions | Wash buffer is too stringent. | Decrease the imidazole concentration in the wash buffer. |

| The affinity of the His-tag for the resin is weak. | Use a resin with a higher affinity metal ion (e.g., switch from Co²⁺ to Ni²⁺). | |

| Protein precipitates upon elution | High protein concentration in the elution buffer. | Elute with a gradient of imidazole to reduce the protein concentration in the peak fractions. Add stabilizing agents like glycerol (B35011) (5-10%) to the elution buffer.[11] |

References

- 1. bio-rad.com [bio-rad.com]

- 2. How to choose the right his-tagged purification resin [takarabio.com]

- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 4. cube-biotech.com [cube-biotech.com]

- 5. goldbio.com [goldbio.com]

- 6. cube-biotech.com [cube-biotech.com]

- 7. info.gbiosciences.com [info.gbiosciences.com]

- 8. marvelgent.com [marvelgent.com]

- 9. med.upenn.edu [med.upenn.edu]

- 10. abioreagents.com [abioreagents.com]

- 11. info.gbiosciences.com [info.gbiosciences.com]

- 12. When your his-tagged constructs don’t bind—troubleshooting your protein purification woes [takarabio.com]

- 13. Reddit - The heart of the internet [reddit.com]

Hexa-Histidine interaction with metal ions like nickel and cobalt

An In-depth Technical Guide on the Interaction of Hexa-Histidine with Nickel and Cobalt Metal Ions

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the interaction between hexa-histidine (His6) tags and the divalent metal ions nickel (Ni²⁺) and cobalt (Co²⁺), the foundational principle of Immobilized Metal Affinity Chromatography (IMAC). This document details the binding chemistry, offers a comparative analysis of nickel and cobalt-based resins, presents structured experimental protocols, and discusses critical factors influencing the purification process.

Fundamental Principles of His-Tag Interaction and IMAC

The hexa-histidine tag is an amino acid motif consisting of at least six consecutive histidine residues, typically engineered onto the N- or C-terminus of a recombinant protein.[1][2] The imidazole (B134444) side chains of these histidine residues possess a strong affinity for transition metal ions, forming coordination bonds that are leveraged for protein purification.[3][4][5]

Immobilized Metal Affinity Chromatography (IMAC) is a widely used purification technique that exploits this interaction.[1][3][6] The process involves a stationary phase, typically a resin like agarose, functionalized with a chelating agent such as nitrilotriacetic acid (NTA) or iminodiacetic acid (IDA).[1][2][7] These chelators immobilize divalent metal ions (e.g., Ni²⁺ or Co²⁺), creating an affinity matrix.[2][8] When a cell lysate containing the His-tagged protein is passed over this matrix, the histidine residues coordinate with the metal ions, selectively binding the target protein to the resin.[5][6] Non-target proteins are washed away, and the purified His-tagged protein is subsequently eluted, most commonly by introducing a high concentration of a competitive agent like imidazole or by lowering the pH.[1][6][9]

Logical Workflow of IMAC Purification

Caption: General experimental workflow for His-tagged protein purification using IMAC.

Comparative Analysis: Nickel (Ni²⁺) vs. Cobalt (Co²⁺) Resins

The choice between nickel and cobalt as the immobilized metal ion is a critical decision that impacts protein yield and purity.

-

Nickel (Ni²⁺) Resins (e.g., Ni-NTA): Nickel is the most commonly used metal ion for His-tag purification.[2][6] It offers a high binding affinity for histidine, which generally results in a high protein binding capacity and robust protein capture.[10][11] This makes Ni-NTA resins a good choice for routine purifications and for proteins expressed at low levels.[10] However, the strong binding can sometimes lead to lower selectivity and increased co-purification of contaminating host proteins that have exposed histidine clusters.[2][10][12]

-

Cobalt (Co²⁺) Resins (e.g., TALON®): Cobalt exhibits a more moderate binding affinity for histidine compared to nickel.[10][11] This weaker interaction results in higher specificity, as only proteins with adjacent or specially positioned histidines (like a His-tag) can bind effectively.[7][13] Consequently, cobalt resins often yield proteins of higher purity with less background contamination in a single step.[10][12][14][15] The trade-off for this increased selectivity is typically a lower overall protein yield compared to nickel resins.[6][10][12]

Coordination Chemistry of His-Tag Binding

Caption: NTA occupies four of the six ligand binding sites of the metal ion.

Quantitative Data Summary

The following table summarizes key quantitative parameters for Ni-NTA and Co-NTA resins, providing a basis for resin selection.

| Parameter | Ni-NTA Resin | Cobalt (TALON®) Resin | Key Considerations |

| Binding Affinity | Stronger[10][11] | More Moderate[10][11] | Stronger affinity can increase yield but may also increase non-specific binding. |

| Binding Specificity | Lower[2][10] | Higher[10][12][13] | Higher specificity leads to purer protein with fewer wash steps. |

| Protein Yield | High[6] | Lower[6][10] | The primary trade-off for the higher purity of cobalt resins is often a lower yield. |

| Binding Capacity | ~5–20 mg/mL[16] (up to 55 mg/mL for some proteins[17]) | Generally lower than Ni-NTA[18][19] | Highly dependent on the specific target protein and its expression level. |

| Wash Imidazole Conc. | 20–40 mM | 5–10 mM | Higher concentrations are needed to remove non-specific binders from Ni-NTA. |

| Elution Imidazole Conc. | 250–500 mM | 150–250 mM | Reflects the difference in binding affinity; less imidazole is needed for elution from cobalt resins. |

Detailed Experimental Protocols

This section outlines a standard protocol for the purification of a His-tagged protein under native conditions. Buffer compositions should be optimized for each specific protein.

Buffer Preparation

-

Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0.

-

Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20-40 mM imidazole (for Ni-NTA) or 5-10 mM imidazole (for Co-NTA), pH 8.0.

-

Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250-500 mM imidazole (for Ni-NTA) or 150-250 mM imidazole (for Co-NTA), pH 8.0.

Step-by-Step Purification Method (Gravity Flow)

-

Cell Lysis: Resuspend the cell pellet from your expression culture in ice-cold Lysis Buffer (e.g., 5 mL per gram of wet cell paste). Lyse cells using an appropriate mechanical method (e.g., sonication or high-pressure homogenization).

-

Clarification: Centrifuge the lysate at >12,000 x g for 30 minutes at 4°C to pellet cellular debris. Carefully collect the supernatant, which contains the soluble His-tagged protein.

-

Resin Equilibration: Gently resuspend the storage solution of the IMAC resin and transfer the required volume to a gravity-flow column. Allow the storage buffer to drain. Equilibrate the resin by washing with 5-10 column volumes (CVs) of Lysis Buffer.

-

Binding: Apply the clarified lysate to the equilibrated column. Allow the lysate to flow through the resin by gravity. For maximum binding, the lysate can be re-applied to the column.

-

Washing: Wash the resin with 10-20 CVs of Wash Buffer. This step is crucial for removing contaminating proteins. Monitor the protein concentration of the flow-through (e.g., using a Bradford assay) until it returns to baseline.

-

Elution: Add 5-10 CVs of Elution Buffer to the column to release the His-tagged protein. Collect the eluate in fractions (e.g., 1 CV per fraction).

-

Analysis: Analyze the collected fractions for the presence and purity of the target protein using SDS-PAGE. Pool the fractions containing the pure protein. If necessary, remove the imidazole for downstream applications via dialysis or buffer exchange.

Critical Factors Influencing His-Tag Interaction

Several chemical and physical factors can significantly affect the binding and elution of His-tagged proteins.

Key Factors Modulating IMAC Performance

Caption: A diagram of factors influencing the success of IMAC purification.

-

pH: The interaction is highly pH-dependent. At a pH below the pKa of the histidine imidazole side chain (~6.0), protonation interferes with its ability to coordinate with the metal ion.[23] Binding is therefore performed at a neutral to slightly alkaline pH (7.0–8.0). Elution can also be achieved by lowering the pH to ~4.5.[23]

-